5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine is a heterocyclic compound that features a fused indeno-pyrimidine structure with a chlorophenyl substituent. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with indan-1,3-dione to form an intermediate, which is then cyclized with guanidine to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and automated systems are often employed to ensure consistent product quality and to minimize production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine involves its interaction with various molecular targets. It can inhibit enzymes such as dihydrofolate reductase, thereby blocking the biosynthesis of nucleotides essential for DNA synthesis and cell division . This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine: Similar in structure but with different substituents, showing varied biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and methotrexate, which also exhibit anticancer properties.
Uniqueness
5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine is unique due to its fused indeno-pyrimidine structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other pyrimidine derivatives, potentially leading to novel therapeutic applications.
Properties
CAS No. |
112959-08-7 |
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Molecular Formula |
C17H11ClN2 |
Molecular Weight |
278.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine |
InChI |
InChI=1S/C17H11ClN2/c18-12-7-5-11(6-8-12)16-13-3-1-2-4-14(13)17-15(16)9-19-10-20-17/h1-10,16H |
InChI Key |
UQEHLFFDIYKZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CN=CN=C23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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